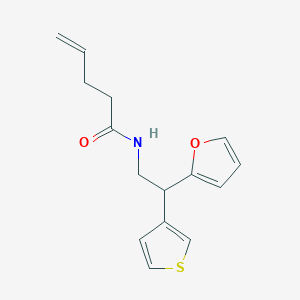

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide

Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide is a synthetic amide derivative characterized by a hybrid heterocyclic backbone. The compound features a furan-2-yl group and a thiophen-3-yl moiety attached to an ethylamine chain, which is further linked to a pent-4-enamide group.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-3-6-15(17)16-10-13(12-7-9-19-11-12)14-5-4-8-18-14/h2,4-5,7-9,11,13H,1,3,6,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQQMPIZUITMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide” typically involves the following steps:

Formation of the Intermediate: The initial step may involve the formation of an intermediate compound containing the furan and thiophene rings. This can be achieved through a series of reactions such as Friedel-Crafts acylation or alkylation.

Coupling Reaction: The intermediate is then coupled with a pent-4-enamide moiety. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide” can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrofuran or dihydrothiophene derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Exploration as a candidate for drug development due to its unique structural features.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the amide group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Functional and Biomedical Comparisons

Optical Properties

PT-ADA-PPR () demonstrates dual excitation/emission (488 nm/559 nm) due to its thiophene-ethoxy backbone and porphyrin integration. The target compound’s furan-thiophene system may exhibit similar bathochromic shifts but requires empirical validation .

Bioactivity and Solubility

Compounds with pent-4-enamide groups () show enhanced solubility in polar solvents compared to fully aromatic amides. The target compound’s heterocycles may further modulate hydrophilicity, though thiophene’s hydrophobicity could offset this .

Crystallographic Behavior

Thiophene-containing amides (e.g., ) often form planar, stacked crystal lattices due to sulfur’s polarizability. The furan-thiophene hybrid in the target compound might introduce steric hindrance, reducing crystallinity compared to simpler analogs .

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide is a synthetic organic compound characterized by the presence of furan and thiophene rings, which are known for their biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name: N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide

Molecular Formula: C15H17NO2S

Molecular Weight: 291.4 g/mol

CAS Number: 2097930-17-9

The compound features a pent-4-enamide backbone with two heterocyclic aromatic rings. The unique structural features contribute to its potential biological activities.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can facilitate binding to hydrophobic pockets within proteins, while the amide group may form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of various biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have shown activity against various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have suggested that compounds featuring furan and thiophene rings may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth factors.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in several studies. The presence of heteroatoms in furan and thiophene rings can influence inflammatory pathways, potentially leading to reduced expression of pro-inflammatory cytokines.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial effects of various furan and thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited MIC values ranging from 1 to 10 µg/mL against resistant strains, indicating significant potency. -

Anticancer Activity Investigation:

A series of furan-thiophene derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives induced apoptosis at concentrations as low as 5 µM, highlighting their potential as therapeutic agents in cancer treatment. -

Anti-inflammatory Mechanism Exploration:

In vitro studies on inflammatory models showed that certain derivatives inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting a robust anti-inflammatory effect that could be harnessed for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-(furan-3-yl)ethyl)pent-4-enamide | Structure | Antimicrobial, Anti-inflammatory |

| N-(2-(thiophen-3-yl)ethyl)pent-4-enamide | Structure | Antimicrobial |

| N-(2-(furan-2-yl)-ethyl)pent-4-enamide | Structure | Cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.